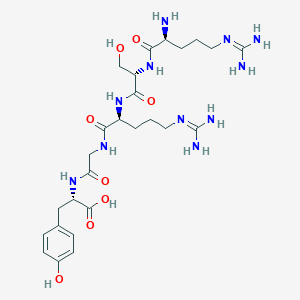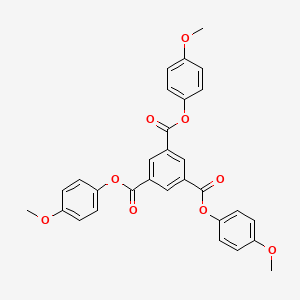
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate: is an organic compound with a complex aromatic structure It is characterized by three methoxyphenyl groups attached to a benzene ring, which is further substituted with three carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate.
Reduction: Formation of tris(4-methoxyphenyl) benzene-1,3,5-trimethanol.
Substitution: Formation of tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate or tris(4-bromophenyl) benzene-1,3,5-tricarboxylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions between aromatic compounds and biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the physical and chemical properties of the compound, leading to its diverse applications .
Vergleich Mit ähnlichen Verbindungen
- Tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate
- Tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate
- Tris(4-bromophenyl) benzene-1,3,5-tricarboxylate
Uniqueness: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of methoxy groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
915289-16-6 |
|---|---|
Molekularformel |
C30H24O9 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O9/c1-34-22-4-10-25(11-5-22)37-28(31)19-16-20(29(32)38-26-12-6-23(35-2)7-13-26)18-21(17-19)30(33)39-27-14-8-24(36-3)9-15-27/h4-18H,1-3H3 |
InChI-Schlüssel |
YXZZPFFWFSKQOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OC)C(=O)OC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
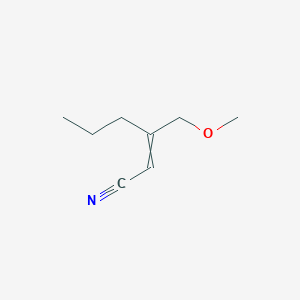
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
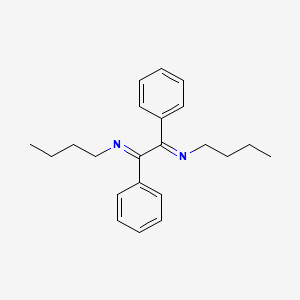
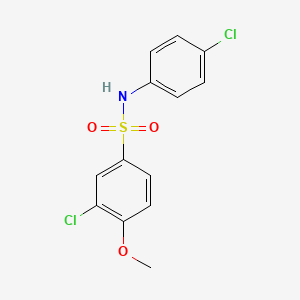

![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
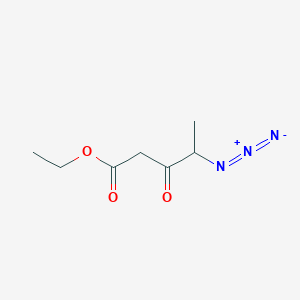
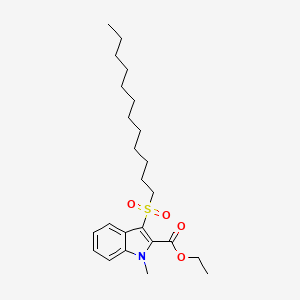
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
